Cas no 1527702-21-1 (5-amino-N-butyl-1-methyl-1H-pyrazole-4-carboxamide)

5-アミノ-N-ブチル-1-メチル-1H-ピラゾール-4-カルボキサミドは、ピラゾール骨格を有する有機化合物であり、医薬品中間体や農薬合成における重要な原料として利用されます。その分子構造は、求核置換反応や縮合反応に適した反応性の高い官能基(アミノ基とカルボキサミド基)を備えており、多様な誘導体合成が可能です。特に、脂溶性を調整するブチル基と立体障害を低減するメチル基の組み合わせにより、生体適合性や膜透過性の向上が期待されます。本品は高純度で供給可能であり、精密有機合成における再現性の高い反応収率が特長です。

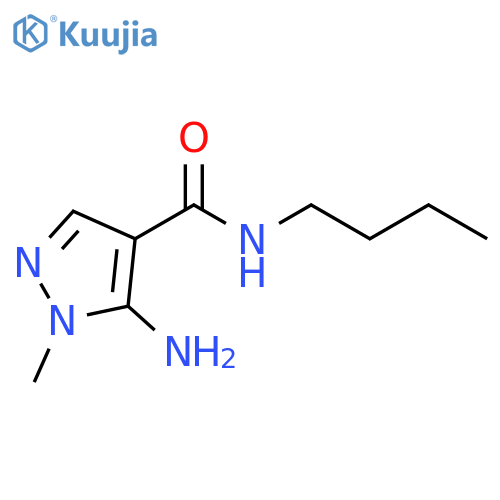

1527702-21-1 structure

商品名:5-amino-N-butyl-1-methyl-1H-pyrazole-4-carboxamide

CAS番号:1527702-21-1

MF:C9H16N4O

メガワット:196.249541282654

CID:5161174

5-amino-N-butyl-1-methyl-1H-pyrazole-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- 5-amino-N-butyl-1-methyl-1H-pyrazole-4-carboxamide

- 1H-Pyrazole-4-carboxamide, 5-amino-N-butyl-1-methyl-

-

- インチ: 1S/C9H16N4O/c1-3-4-5-11-9(14)7-6-12-13(2)8(7)10/h6H,3-5,10H2,1-2H3,(H,11,14)

- InChIKey: SHKZRYYZDDCCAN-UHFFFAOYSA-N

- ほほえんだ: N1(C)C(N)=C(C(NCCCC)=O)C=N1

5-amino-N-butyl-1-methyl-1H-pyrazole-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB555433-100 mg |

5-Amino-N-butyl-1-methyl-1H-pyrazole-4-carboxamide; . |

1527702-21-1 | 100MG |

€257.30 | 2022-03-01 | ||

| abcr | AB555433-250 mg |

5-Amino-N-butyl-1-methyl-1H-pyrazole-4-carboxamide; . |

1527702-21-1 | 250MG |

€306.40 | 2022-03-01 | ||

| abcr | AB555433-500 mg |

5-Amino-N-butyl-1-methyl-1H-pyrazole-4-carboxamide; . |

1527702-21-1 | 500MG |

€454.70 | 2022-03-01 | ||

| abcr | AB555433-1 g |

5-Amino-N-butyl-1-methyl-1H-pyrazole-4-carboxamide; . |

1527702-21-1 | 1g |

€540.70 | 2022-03-01 |

5-amino-N-butyl-1-methyl-1H-pyrazole-4-carboxamide 関連文献

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

1527702-21-1 (5-amino-N-butyl-1-methyl-1H-pyrazole-4-carboxamide) 関連製品

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量